molecular formula C21H22ClFN2O4 B4853727 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4853727
M. Wt: 420.9 g/mol
InChI Key: OXMTWZYFIZSJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as CFM-2, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperidinecarboxamide compounds and is known for its potent analgesic and anti-inflammatory effects.

Mechanism of Action

CFM-2 acts as a partial agonist of the mu-opioid receptor and the cannabinoid CB2 receptor. It binds to these receptors and activates them, leading to the inhibition of pain sensation and inflammation. CFM-2 also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of molecules that promote inflammation and pain.
Biochemical and Physiological Effects:
CFM-2 has been shown to have potent analgesic and anti-inflammatory effects in several animal models of pain and inflammation. It has been found to be effective in reducing pain and inflammation in conditions such as arthritis, neuropathic pain, and cancer pain. CFM-2 has also been shown to have a low potential for addiction and abuse, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied for its pharmacological effects. CFM-2 is also relatively stable and can be stored for long periods without degradation. However, CFM-2 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. CFM-2 also has a short half-life in vivo, which can limit its effectiveness in some experimental settings.

Future Directions

CFM-2 has several potential future directions for scientific research. One area of interest is the development of new pain medications based on CFM-2. Several studies have shown that CFM-2 has a low potential for addiction and abuse, making it a promising candidate for the development of new pain medications. Another area of interest is the investigation of the role of CFM-2 in the treatment of other conditions such as anxiety, depression, and epilepsy. CFM-2 has been shown to have anxiolytic and anticonvulsant effects in animal studies, suggesting that it may have potential for the treatment of these conditions. Finally, further studies are needed to investigate the safety and efficacy of CFM-2 in human clinical trials.

Scientific Research Applications

CFM-2 has been extensively studied for its analgesic and anti-inflammatory effects. It has been shown to have a high affinity for the mu-opioid receptor and the cannabinoid CB2 receptor, which are known to play a crucial role in pain sensation and inflammation. CFM-2 has been used in several studies to investigate the mechanism of action of these receptors and to develop new drugs for pain management.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O4/c1-28-18-12-17(19(29-2)11-15(18)22)24-20(26)13-7-9-25(10-8-13)21(27)14-5-3-4-6-16(14)23/h3-6,11-13H,7-10H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMTWZYFIZSJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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